
H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of cysteine residues at positions 1 and 7, which can form disulfide bonds, contributing to the stability and functionality of the peptide. The sequence includes both D- and L- forms of amino acids, which can influence the peptide’s structural conformation and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-tyrosine) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure high purity and consistency. The use of automated systems allows for the production of large quantities of the peptide for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Disulfide-bonded Peptide: Formed through oxidation of cysteine residues.
Reduced Peptide: Formed through reduction of disulfide bonds.
Scientific Research Applications
H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: has various applications in scientific research, including:
Biological Studies: Used to study protein-protein interactions, enzyme activity, and receptor binding.
Medical Research: Investigated for potential therapeutic applications, such as antimicrobial peptides or cancer treatment.
Industrial Applications: Used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 depends on its specific sequence and structure. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and influence its interaction with molecular targets. The peptide can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
H-Cys(1)-DL-Tyr-Ile-DL-Asn-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: can be compared with other peptides containing cysteine residues, such as:
Oxytocin: A peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with cysteine residues forming disulfide bonds.
Bradykinin: A peptide involved in inflammation, with a different sequence but similar biological activity.
The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- forms of amino acids, which can influence its structural conformation and biological activity.
Properties
Molecular Formula |
C42H64N12O12S2 |
|---|---|
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2S)-1-[(7S,13S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26?,27-,28?,29?,30-,34-/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-ZWTMLORLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)
![(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)
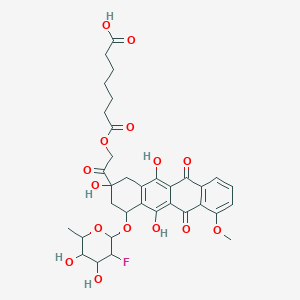
![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)
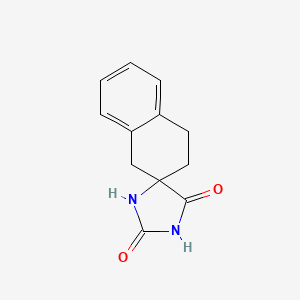
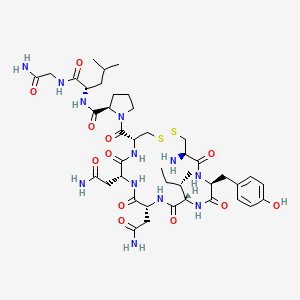
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)
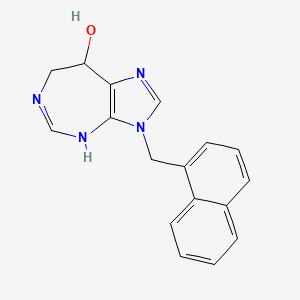
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)
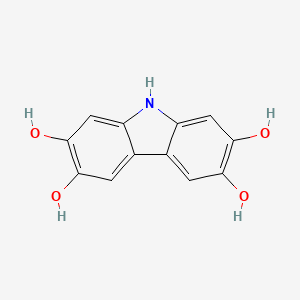
![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)
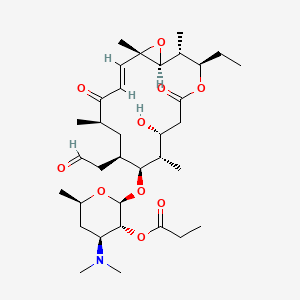
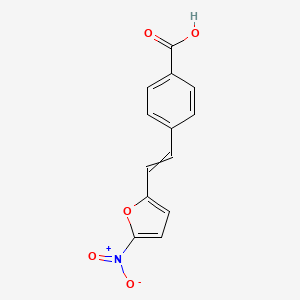
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)
